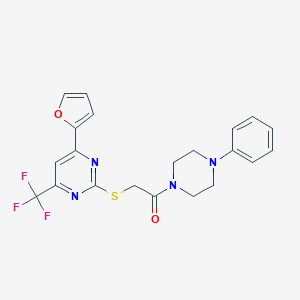![molecular formula C17H18BrN3O4S2 B319895 4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B319895.png)
4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide is a complex organic compound characterized by its bromine, dimethylamino, sulfonyl, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Bromination: Introduction of a bromine atom into the benzene ring.
Sulfonylation: Addition of a sulfonyl group to the aromatic ring.
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Thioamide Formation: Introduction of the thioamide group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thioamide group to a sulfonamide.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen exchange reactions, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium iodide, potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonamides, while reduction can produce primary amines.
Scientific Research Applications
4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N,N-dimethylaniline: Shares the bromine and dimethylamino groups but lacks the sulfonyl and methoxy functionalities.
4-bromo-N,N-dimethylaniline: Similar structure but with the bromine atom in a different position.
3-chloro-N,N-dimethylaniline: Contains a chlorine atom instead of bromine.
Uniqueness
4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18BrN3O4S2 |
|---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
3-bromo-N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C17H18BrN3O4S2/c1-21(2)27(23,24)13-7-5-12(6-8-13)19-17(26)20-16(22)11-4-9-15(25-3)14(18)10-11/h4-10H,1-3H3,(H2,19,20,22,26) |
InChI Key |
DYQQZFCYUMZGIS-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B319813.png)
![1-(2-ETHYLPIPERIDIN-1-YL)-2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE](/img/structure/B319814.png)
![[5-(furan-2-yl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B319816.png)
![N-(2,3-dichlorophenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B319817.png)
![N-(2-chloro-3-pyridinyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B319818.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B319820.png)
![METHYL 2-(2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B319821.png)
![N-(3-Cyano-6-ethyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide](/img/structure/B319822.png)
![2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B319823.png)
![N-(3,4-dichlorobenzyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B319824.png)
![N-(butan-2-yl)-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B319828.png)
![5-(furan-2-yl)-N-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B319831.png)
![5-(furan-2-yl)-N-naphthalen-1-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B319833.png)
